N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups and an imidazolidinyl ring, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dimethoxyphenethylamine with 4-methoxyphenyl isocyanate to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinyl ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazolidinyl ring can produce amines .
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE
- N-(3,4-DIMETHOXYPHENETHYL)MALEAMIC ACID
- 3’,4’-DIMETHOXY FENTANYL
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H25N3O6 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H25N3O6/c1-29-16-7-5-15(6-8-16)25-21(27)17(24-22(25)28)13-20(26)23-11-10-14-4-9-18(30-2)19(12-14)31-3/h4-9,12,17H,10-11,13H2,1-3H3,(H,23,26)(H,24,28) |
InChI Key |
SWNUWSUBIQKJNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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